2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Lipophilicity Drug-likeness Solubility

2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic small molecule (MF: C10H11N3O3S; MW: 253.28 g/mol) built on a thiazolo[3,2-a]pyrimidine-5-one scaffold bearing a 7-methyl group and a 6-(2-methoxyacetamide) substituent. This scaffold class is known for diverse bioactivities, including anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase-inhibitory effects.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28
CAS No. 946357-67-1
Cat. No. B2714900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
CAS946357-67-1
Molecular FormulaC10H11N3O3S
Molecular Weight253.28
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)NC(=O)COC
InChIInChI=1S/C10H11N3O3S/c1-6-8(12-7(14)5-16-2)9(15)13-3-4-17-10(13)11-6/h3-4H,5H2,1-2H3,(H,12,14)
InChIKeySAQFNNJCIZVIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 946357-67-1): Core Identity for Thiazolopyrimidine-Focused Procurement


2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic small molecule (MF: C10H11N3O3S; MW: 253.28 g/mol) built on a thiazolo[3,2-a]pyrimidine-5-one scaffold bearing a 7-methyl group and a 6-(2-methoxyacetamide) substituent. This scaffold class is known for diverse bioactivities, including anticancer, antimicrobial, anti-inflammatory, and acetylcholinesterase-inhibitory effects [1][2]. The 2-methoxyacetamide side chain distinguishes it from bulkier 2-ethoxy, 2-cyclopentyl, or 2-arylacetamide analogues, providing a distinct polarity and steric profile that influences solubility and target recognition [3].

Why 2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide Cannot Be Replaced by Generic Thiazolopyrimidine Analogues


Thiazolo[3,2-a]pyrimidine-6-acetamides are not functionally interchangeable. The 2-methoxy group on the acetamide side chain defines the molecule's lipophilicity (experimental RM0 and log kw values for the class fall between 0 and 5, compliant with Lipinski's rule [1]). A switch to the 2-ethoxy analogue increases log P by approximately 0.5-0.8 units (class-level estimate based on Hansch π constants), which shifts aqueous solubility and membrane permeability in opposite directions [2]. Similarly, the 2-cyclopentyl or 2-(m-tolyl) analogues introduce greater steric bulk (molar refractivity increase of 15-25 cm³/mol), potentially abrogating binding to flat enzymatic pockets such as topoisomerase II or dihydrofolate reductase (DHFR) [3]. Furthermore, the 7-methyl group on the pyrimidine ring is critical; its removal (as in des-methyl analogues) alters the electron density on the 5-keto group and disrupts key hydrogen-bonding interactions observed in co-crystal structures of related thiazolopyrimidines with acetylcholinesterase [4]. Therefore, any substitution of the methoxyacetamide chain or the 7-methyl group without confirmatory biological testing risks loss of the desired activity profile.

Quantitative Differentiation Evidence for 2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 946357-67-1)


Lower Calculated Lipophilicity (Clog P) Versus 2-Ethoxy and 2-Cyclopentyl Analogues

The 2-methoxyacetamide chain of the target compound is predicted to yield a Clog P approximately 0.5-0.8 units lower than the 2-ethoxy analogue and 1.2-1.5 units lower than the 2-cyclopentyl analogue based on Hansch π constants (OCH3 = -0.02; OC2H5 = +0.38; cyclopentyl estimated +1.1) [1]. Lower lipophilicity correlates with higher aqueous solubility and potentially reduced non-specific protein binding. The class-wide experimental lipophilicity parameters (RM0 and log kw) for 27 thiazolo[3,2-a]pyrimidine derivatives were determined to be between 0 and 5, confirming Lipinski compliance [2].

Lipophilicity Drug-likeness Solubility

Reduced Steric Bulk (Molar Refractivity) Relative to 2-Cyclopentyl and 2-Arylacetamide Analogues

The molar refractivity (MR) of the methoxy group is 7.87 cm³/mol, compared to 12.47 cm³/mol for ethoxy and approximately 24-26 cm³/mol for cyclopentyl [1]. The 2-(4-methoxyphenyl) analogue (CAS 954600-86-3) adds a phenyl ring, increasing MR by approximately 25 cm³/mol and molecular weight from 253.28 to 329.4 g/mol. In class-level studies, thiazolo[3,2-a]pyrimidine derivatives with smaller substituents showed better fit into the topoisomerase II ATP-binding pocket, with the most potent compound (4c) achieving an IC50 of 0.23 ± 0.01 µM [2]. Bulkier substituents may clash with active-site residues, reducing inhibitory potency.

Steric effects Binding pocket fit Fragment-based drug design

Planned SAR Vector at the 6-Acetamide Position Versus 3-Acetamide Regioisomers

The target compound carries the acetamide chain at the 6-position of the thiazolo[3,2-a]pyrimidine-5-one core, whereas many commercially available analogues (e.g., N-(thiophen-2-ylmethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide) place the acetamide at the 3-position. In the class, the 6-amino/acetamide substitution pattern has been specifically associated with anticancer and acetylcholinesterase-inhibitory activity, with compounds 7a-c (6-yl series) achieving hAChE IC50 values of 1.00-1.59 µM [1]. The 3-substituted regioisomers are more commonly explored for anti-inflammatory and antimicrobial applications (MIC values of 6.25-25.0 µg/mL) [2]. This regiochemical distinction is critical for phenotypic screening targeting specific biological pathways.

Regiochemistry Structure-activity relationship Target selectivity

Class-Level Dual DNA Gyrase/DHFR Inhibitory Potential with Low Micromolar IC50 Values

Thiazolopyrimidine derivatives within the same scaffold class have demonstrated dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR), two validated antibacterial targets. In a study of pyrazole-thiazol-4-one/thiophene hybrids incorporating the thiazolopyrimidine motif, compound 7b exhibited DNA gyrase IC50 = 12.27 ± 0.34 µM and DHFR IC50 = 0.52 ± 0.20 µM, compared to ciprofloxacin (IC50 = 47.68 µM) and trimethoprim (IC50 = 5.16 µM) [1]. While the target compound has not been directly tested in this assay, it shares the thiazolopyrimidine pharmacophore and the 6-acetamide substitution pattern that molecular docking studies have identified as critical for dual-target engagement [1].

Dual enzyme inhibition Antimicrobial resistance DNA gyrase DHFR

Absence of Additional Methyl Groups Distinguishes Target Compound from 3,7-Dimethyl Analogue: Implications for CYP Metabolism

The target compound bears a single methyl group at the 7-position, unlike N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide (CAS 1021073-92-6), which adds a second methyl at the 3-position. In general, additional alkyl substituents on heterocycles can increase metabolic liability through CYP450-mediated oxidation. While explicit metabolic stability data for either compound are not available in the public domain, the lower degree of alkylation in the target compound is predicted to reduce the number of metabolically labile sites (one fewer sp³ C-H bond available for CYP hydroxylation) [1]. This structural difference may translate into a longer half-life in hepatic microsome assays, a testable hypothesis for procurement-driven metabolic profiling studies.

Metabolic stability CYP450 Toxicity prediction

H-Bond Donor/Acceptor Profile and Rule-of-Five Compliance Favor Oral Bioavailability Over Arylacetamide Analogues

The target compound has a molecular weight of 253.28 g/mol, 1 H-bond donor (amide NH), 6 H-bond acceptors, Clog P < 5, and topological polar surface area (tPSA) < 140 Ų, fully compliant with Lipinski's Rule of Five and possessing fragment-like properties (MW < 300) [1]. In contrast, the 2-(4-methoxyphenyl) analogue (MW 329.4 g/mol, tPSA increase of ~20 Ų) and the 2-cyclopentyl analogue (MW ~290 g/mol, increased lipophilicity) push toward lead-like space. Class-level lipophilicity measurements confirmed that thiazolo[3,2-a]pyrimidines with smaller 2-substituents maintain log kw values within the optimal range (1-3) for oral absorption [2].

Drug-likeness Oral bioavailability Fragment-like properties

Optimal Research and Industrial Application Scenarios for 2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS 946357-67-1)


Fragment-Based Drug Discovery (FBDD) Screening Libraries Targeting Topoisomerase II or AChE

With a molecular weight of 253.28 g/mol and a low steric profile, this compound qualifies as a fragment-sized probe suitable for FBDD library inclusion [1]. The thiazolo[3,2-a]pyrimidine-6-yl scaffold has demonstrated potent topoisomerase II inhibition (class lead IC50 = 0.23 µM) and acetylcholinesterase inhibition (class lead IC50 = 1.00-1.59 µM) [2][3]. Its 2-methoxyacetamide side chain provides a synthetic handle for further elaboration via amide coupling or alkylation, enabling rapid SAR exploration in academic and industrial hit-to-lead programs.

Antimicrobial Dual-Target Probe for DNA Gyrase/DHFR Mechanistic Studies

The compound shares the thiazolopyrimidine pharmacophore essential for dual DNA gyrase/DHFR inhibition. Class-level data demonstrate that thiazolopyrimidine derivatives can achieve DNA gyrase IC50 = 12.27 µM and DHFR IC50 = 0.52 µM, outperforming ciprofloxacin (47.68 µM) and trimethoprim (5.16 µM) [4]. Procuring this minimal scaffold enables systematic variation of the 2-methoxy group to map the structural determinants of dual-target engagement, a critical step in developing novel antimicrobial agents that evade resistance mechanisms.

Metabolic Stability Comparison Studies: Mono-Methyl vs. Di-Methyl Thiazolopyrimidine Series

The presence of a single 7-methyl group, in contrast to the 3,7-dimethyl analogue, makes this compound a valuable tool for investigating the impact of aliphatic substitution on CYP450-mediated metabolism [5]. Researchers can use this compound as a reference in head-to-head hepatic microsome stability assays with the 3,7-dimethyl analogue to quantify the metabolic penalty of additional alkylation, thereby guiding the design of more metabolically robust lead candidates.

Regiochemical Selectivity Profiling in Phenotypic Screening Panels

The 6-acetamide substitution of this compound distinguishes it from the more common 3-acetamide regioisomers, which are primarily associated with antimicrobial and anti-inflammatory activities [3][4]. Procurement of the 6-substituted regioisomer enables direct phenotypic comparison with 3-substituted analogues in multiplexed cell-based assays (e.g., cancer cell viability, AChE inhibition, antibacterial panels) to deconvolute the regiochemistry-activity relationship and identify selective biological signatures.

Quote Request

Request a Quote for 2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.